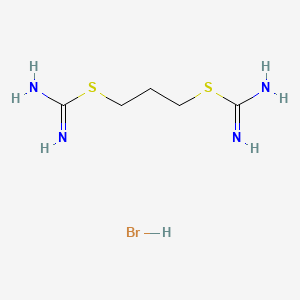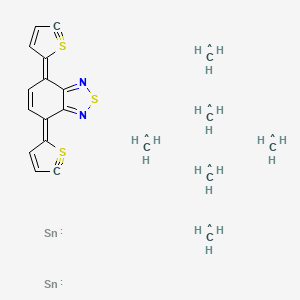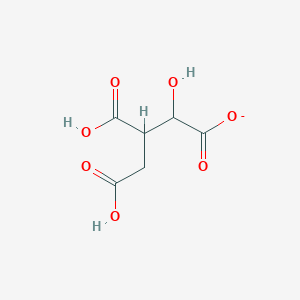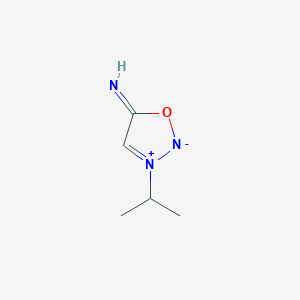
Isopropylsydnonimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylsydnonimine is a member of the mesoionic class of compounds, specifically an exo-imino analog of sydnones. These compounds are characterized by their unique structure, which includes a nitrogen atom at position 6. Discovered in the 1950s and further developed in the 1970s, this compound has been studied extensively for its chemical, physical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylsydnonimine can be synthesized through various methods. One common approach involves the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . Another method includes the nucleophilic aromatic substitution of aliphatic and aromatic amines with triflated sydnones .
Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly procedures. For instance, the synthesis of substituted sydnonimine hydrochlorides can be achieved using microwave irradiation, which represents an alternative to conventional methods .
Chemical Reactions Analysis
Types of Reactions: Isopropylsydnonimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include triflated sydnones, aliphatic and aromatic amines, and hydrogen chloride gas .
Major Products: The major products formed from these reactions include functionalized sydnonimine probes, pyrazole clicked products, and isocyanate released products .
Scientific Research Applications
Isopropylsydnonimine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropylsydnonimine involves chemoselective cycloaddition reactions with strained alkynes, termed Strained Promoted SydnonImine Cyclooctyne Cycloaddition (SPSIC). This reaction mechanism involves a two-step process: a [3+2] cycloaddition followed by a retro-Diels–Alder reaction, yielding a pyrazole clicked product and an isocyanate released product . The speed of the reaction is significantly affected by the substituents at position 6 of the this compound core .
Comparison with Similar Compounds
Isopropylsydnonimine is closely related to other mesoionic compounds, such as sydnones. The key distinction lies in the presence of a nitrogen atom at position 6 in this compound . Similar compounds include:
Sydnones: These compounds share a similar structure but lack the nitrogen atom at position 6.
3-Benzylsydnonimine: Known for its biological activities, including antibacterial and antifungal properties.
3-Aminosydnonimine: Exhibits spasmolytic activity and has a dilating effect on the coronary artery.
This compound stands out due to its unique ability to undergo SPSIC reactions, making it a valuable tool in bioorthogonal chemistry and various scientific research applications .
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-propan-2-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C5H9N3O/c1-4(2)8-3-5(6)9-7-8/h3-4,6H,1-2H3 |
InChI Key |
PLIFLEVBVVPNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1=CC(=N)O[N-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
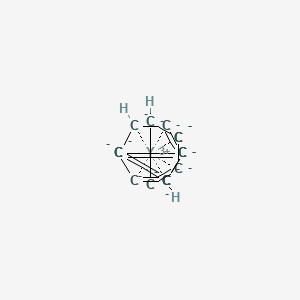
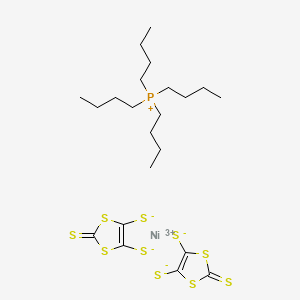
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
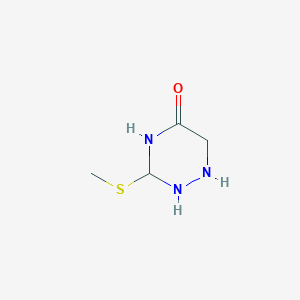
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)

